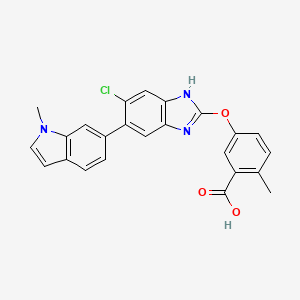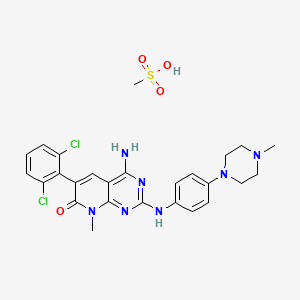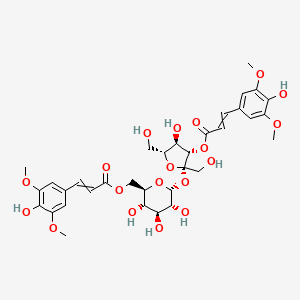
Ampk-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ampk-IN-1 is a small molecule inhibitor specifically designed to target AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, playing a crucial role in maintaining energy balance within cells. By inhibiting AMPK, this compound can modulate various metabolic pathways, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ampk-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards AMPK.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.
化学反応の分析
Types of Reactions
Ampk-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often under mild to moderate temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
Ampk-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of AMPK in various chemical pathways and reactions.
Biology: Helps in understanding the cellular processes regulated by AMPK, including autophagy, metabolism, and cell growth.
Medicine: Potential therapeutic applications in treating metabolic disorders, cancer, and other diseases where AMPK plays a critical role.
Industry: Used in the development of new drugs and therapeutic agents targeting AMPK-related pathways.
作用機序
Ampk-IN-1 exerts its effects by specifically inhibiting the activity of AMP-activated protein kinase. AMPK is a heterotrimeric complex composed of α, β, and γ subunits. This compound binds to the catalytic α-subunit, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the normal energy-sensing and regulatory functions of AMPK, leading to altered cellular metabolism and energy homeostasis.
類似化合物との比較
Similar Compounds
Compound-1: A direct activator of AMPK that stimulates fatty acid oxidation.
BC1618: A small molecule that inhibits the degradation of activated AMPK.
Metformin: An indirect activator of AMPK commonly used in the treatment of type 2 diabetes.
Uniqueness of Ampk-IN-1
This compound is unique in its specific inhibitory action on AMPK, making it a valuable tool for studying the negative regulation of AMPK pathways. Unlike activators such as Compound-1 and Metformin, this compound provides insights into the consequences of AMPK inhibition, which can be crucial for understanding diseases characterized by overactive AMPK signaling.
特性
分子式 |
C24H18ClN3O3 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
5-[[6-chloro-5-(1-methylindol-6-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-6-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)15-5-4-14-7-8-28(2)22(14)9-15/h3-12H,1-2H3,(H,26,27)(H,29,30) |
InChIキー |
ZPCGOSPLONPSIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)C=CN5C)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)


![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)



![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)



![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)

